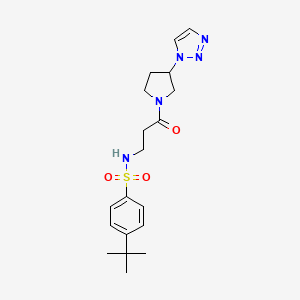

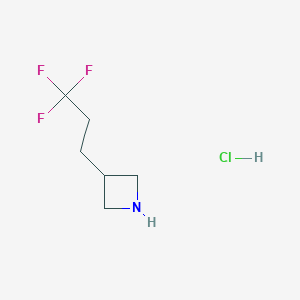

![molecular formula C6H3BrN2O2S B2459354 7-溴噻吩并[3,2-d]嘧啶-2,4(1h,3h)-二酮 CAS No. 41102-02-7](/img/structure/B2459354.png)

7-溴噻吩并[3,2-d]嘧啶-2,4(1h,3h)-二酮

描述

7-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound . It has a molecular formula of C6H3BrN2O2S and an average mass of 247.069 Da .

Synthesis Analysis

The synthesis of 7-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves a reaction that yields 7-bromo-2,4-dichlorothieno[3,2-d]pyrimidine. The resulting solid is filtered, washed with water, and dried to obtain the final product .Molecular Structure Analysis

The molecular structure of 7-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis

7-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a solid compound . It has a molecular weight of 247.06900 . The compound should be stored in an inert atmosphere, in a dark place, and under -20°C .科学研究应用

抗癌剂合成

含有哌嗪单元的7-溴噻吩并[3,2-d]嘧啶衍生物已被探索为潜在的抗癌剂。这项研究涉及新型化合物的构思和合成,重点关注它们作为蛋白质酪氨酸激酶抑制剂的作用,这是癌症治疗中的一个关键靶点 (姜大宏,2012).

抗菌活性

该化合物已用于合成具有潜在抗菌活性的新衍生物。例如,螺并异喹啉和螺并吡啶并[4,3-d]嘧啶衍生物的产生显示出不同程度的抗菌活性,突出了该化合物在合成生物活性分子的多功能性 (R. Faty, M. Rashed, M. Youssef, 2015).

生物医学研究

在生物医学研究中,该化合物的衍生物已被合成并评估其在HIV RT(逆转录酶)抑制中的潜力。这些化合物的结构多样性允许生物制药性质的显着变化,使其成为抗逆转录病毒剂开发中感兴趣的主题 (R. Romeo 等,2019).

核苷类似物合成

源自7-氨基嘧啶并[4,5-d]嘧啶-2,4(1H,3H)-二酮的双面核苷已被合成并整合到DNA寡核苷酸中。这种创新方法展示了该化合物在分子生物学中的用途,特别是在DNA结构和功能的研究中 (申东元,Y. Tor, 2011).

绿色化学应用

该化合物已参与绿色化学应用,例如在水性介质中无催化剂合成新衍生物。这些方法具有环保的程序,突出了该化合物在可持续化学实践中的作用 (姚长胜等,2014).

属性

IUPAC Name |

7-bromo-1H-thieno[3,2-d]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O2S/c7-2-1-12-4-3(2)8-6(11)9-5(4)10/h1H,(H2,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTGKZVCJRAADD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(S1)C(=O)NC(=O)N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromothieno[3,2-d]pyrimidine-2,4(1h,3h)-dione | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2459276.png)

![1-[2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B2459278.png)

![4-(Azepan-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2459281.png)

![N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide](/img/structure/B2459284.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2459286.png)

![2-amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrochloride](/img/structure/B2459290.png)

![8-(2,5-Dimethylbenzyl)-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2459291.png)